6-Bromo-3-(trifluoromethyl)-1H-indazole

Medicinal Chemistry Solubility Physicochemical Profiling

6-Bromo-3-(trifluoromethyl)-1H-indazole is the definitive building block for oncology and PDE4 programs (e.g., B-Raf/TRK/Tie2 kinase inhibitors, COPD patents). The 6-Br/3-CF₃ substitution provides a strategic Suzuki handle with proven nanomolar IC₅₀ potential. Aqueous solubility (~0.0346 mg/mL) and Log P (3.15) ensure predictable purification and reliable SAR. Insist on exact regioisomer integrity to avoid synthetic failure.

Molecular Formula C8H4BrF3N2
Molecular Weight 265.03
CAS No. 1374258-63-5
Cat. No. B3027740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(trifluoromethyl)-1H-indazole
CAS1374258-63-5
Molecular FormulaC8H4BrF3N2
Molecular Weight265.03
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1Br)C(F)(F)F
InChIInChI=1S/C8H4BrF3N2/c9-4-1-2-5-6(3-4)13-14-7(5)8(10,11)12/h1-3H,(H,13,14)
InChIKeyGMYSAWPFYXURBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-(trifluoromethyl)-1H-indazole (CAS 1374258-63-5) – Product Baseline & Procurement Profile


6-Bromo-3-(trifluoromethyl)-1H-indazole is a heterocyclic building block featuring an indazole core substituted with a bromine atom at the 6-position and a trifluoromethyl group at the 3-position [1]. This substitution pattern imparts a calculated log P (Consensus) of approximately 3.15 and an aqueous solubility of ~0.0346 mg/mL, positioning it as a moderately lipophilic scaffold suitable for late-stage functionalization in medicinal chemistry programs . The compound is commonly supplied as a white to light yellow solid with a purity specification of 95–97% and is stored at 2–8°C .

Why Generic 6-Bromo-3-(trifluoromethyl)-1H-indazole Substitution Fails in Rigorous Workflows


The 6-bromo substitution on a 3-trifluoromethyl indazole core cannot be replaced by alternative regioisomers or N‑alkylated analogs without altering critical physicochemical and reactivity parameters. Specifically, the 6-position bromine provides a strategic handle for Suzuki-Miyaura or Sonogashira cross-couplings, enabling precise vector elaboration while retaining the electron-withdrawing trifluoromethyl group at the 3-position [1][2]. Changing the bromine position to 3- or 4-bromo analogs or methylating the N1 nitrogen alters solubility (e.g., 3-Bromo-6-(trifluoromethyl)-1H-indazole exhibits ~0.0224 mg/mL aqueous solubility versus 0.0346 mg/mL for the 6-bromo-3-trifluoromethyl regioisomer) and log P profiles, which can derail SAR interpretation or purification workflows . Consequently, direct substitution with a generic “bromo-trifluoromethyl indazole” without verifying exact regiochemistry risks irreproducible synthetic outcomes and misaligned biological data.

Quantitative Differentiation of 6-Bromo-3-(trifluoromethyl)-1H-indazole (CAS 1374258-63-5) Against Closest Analogs


Aqueous Solubility Differentiates 6-Bromo-3-(trifluoromethyl)-1H-indazole from Regioisomeric 3-Bromo and 4-Bromo Analogs

The aqueous solubility of 6-Bromo-3-(trifluoromethyl)-1H-indazole is 0.0346 mg/mL, which is approximately 1.5‑fold higher than the 3-bromo regioisomer (0.0224 mg/mL) and comparable to the 4-bromo regioisomer (0.0362 mg/mL) . This difference in solubility can influence compound handling in aqueous assays and may affect downstream formulation or purification steps.

Medicinal Chemistry Solubility Physicochemical Profiling

Consensus Log P of 3.15 Enables Predictable Lipophilicity-Guided Library Design

The consensus Log P (o/w) for 6-Bromo-3-(trifluoromethyl)-1H-indazole is 3.15, reflecting a balance between the lipophilic contributions of the bromine and trifluoromethyl groups . In contrast, the non-brominated parent 3-(trifluoromethyl)-1H-indazole exhibits a lower calculated Log P (XLogP3 ≈ 2.8), while N-methylation to 6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole further increases lipophilicity (Log P ≈ 3.5–4.0) [1]. The 6-bromo-3-trifluoromethyl substitution pattern thus occupies a defined lipophilicity space that is neither too polar (unsubstituted) nor excessively lipophilic (N‑alkylated), facilitating consistent membrane permeability predictions.

Lipophilicity Drug Design ADME

pKa of 10.38 ± 0.40 Dictates Ionization State and Hydrogen-Bonding Capacity at Physiological pH

The predicted pKa of 6-Bromo-3-(trifluoromethyl)-1H-indazole is 10.38 ± 0.40, indicating that the indazole NH proton remains predominantly unionized at physiological pH (7.4) . This pKa is elevated relative to unsubstituted indazole (pKa ~13.9) due to the electron-withdrawing trifluoromethyl group, but it is lower than the pKa of N‑unsubstituted 3-(trifluoromethyl)-1H-indazole (pKa ~11.0) due to the additional bromine substituent . The precise pKa value influences hydrogen-bond donor strength and potential interactions with biological targets, and it ensures that >99% of the compound exists in the neutral form under typical assay conditions.

Acid-Base Properties Ionization Molecular Recognition

6-Position Bromine Serves as Privileged Handle for Late-Stage C–C Bond Formation in Kinase Inhibitor SAR

The 6-bromo substituent in 6-Bromo-3-(trifluoromethyl)-1H-indazole is strategically positioned for palladium-catalyzed Suzuki-Miyaura cross-couplings, enabling diversification of the indazole C6 vector while preserving the 3-trifluoromethyl group [1]. In contrast, 3-bromo regioisomers are less amenable to such transformations because the C3 position is directly attached to the electrophilic trifluoromethyl group, and 4- or 5-bromo analogs present different steric and electronic environments for coupling [2]. Microwave-assisted Pd-catalyzed couplings with aryl boronic acids have been demonstrated on isomeric bromoindazoles, yielding biaryl products that are privileged scaffolds in kinase inhibitor programs targeting B‑Raf, KDR, and Tie2 [3][4].

Cross-Coupling Kinase Inhibitors Structure-Activity Relationship

Crystallographic Evidence of Distinct Hydrogen-Bonding Networks for 3‑Trifluoromethyl Indazoles

X‑ray crystallographic studies reveal that 3‑trifluoromethyl‑1H‑indazoles, including the parent 3‑(trifluoromethyl)‑1H‑indazole, crystallize as hydrogen-bonded catemers (chains) rather than dimers [1]. In contrast, 3‑methyl‑1H‑indazole forms hydrogen-bonded dimers. This divergence in supramolecular architecture arises from the electron-withdrawing nature of the CF₃ group, which alters the NH···N hydrogen-bond motif. Although direct crystallographic data for the 6‑bromo‑3‑trifluoromethyl derivative are not published, the presence of the 3‑CF₃ group strongly implies a catemeric solid‑state packing arrangement that differs from non‑fluorinated indazoles, potentially affecting crystal morphology, solubility, and formulation behavior.

Solid-State Chemistry Crystal Engineering Polymorph Screening

Patent-Cited Intermediacy in PDE4 and Kinase Inhibitor Programs

6-Bromo-3-(trifluoromethyl)-1H-indazole is explicitly cited as a synthetic intermediate in at least two patent families: US2012/108619 (PDE4 inhibitors for inflammatory and respiratory diseases) and WO2016/8590 (kinase inhibitors for oncology) [1][2]. Its regioisomeric analogs (e.g., 3‑bromo‑6‑trifluoromethyl) appear less frequently in the patent literature for these specific therapeutic programs. The compound’s role in constructing substituted condensed pyrimidines of general formula (I) demonstrates its utility in generating proprietary chemical matter with freedom-to-operate implications .

Patent Landscape Pharmaceutical Intermediates Intellectual Property

High-Value Procurement Scenarios for 6-Bromo-3-(trifluoromethyl)-1H-indazole


Kinase Inhibitor Lead Optimization via C6 Diversification

In medicinal chemistry campaigns targeting protein kinases (e.g., B‑Raf, TRK, or Tie2), 6‑Bromo‑3‑(trifluoromethyl)‑1H‑indazole serves as a versatile Suzuki coupling partner for introducing aryl or heteroaryl substituents at the C6 position. The resulting biaryl indazoles have demonstrated nanomolar IC₅₀ values in kinase inhibition assays and are exemplified in multiple oncology patents [1][2].

PDE4 Inhibitor Scaffold Construction

As disclosed in US2012/108619, this compound is a key intermediate in the synthesis of condensed pyrimidines that inhibit phosphodiesterase 4 (PDE4), a validated target for chronic obstructive pulmonary disease (COPD) and asthma. Procuring the exact building block ensures adherence to the patented route and avoids regioisomeric impurities that could compromise PDE4 selectivity [3].

Lipophilicity-Controlled Probe Synthesis for Target Engagement Studies

The well-defined consensus Log P of 3.15 makes 6‑Bromo‑3‑(trifluoromethyl)‑1H‑indazole an ideal starting point for synthesizing cellular target engagement probes where balanced lipophilicity is critical to avoid non‑specific binding. Substituting the bromine with a linker‑reporter group (e.g., alkyne or azide) yields clickable probes with predictable physicochemical properties .

Solid Form and Polymorph Screening for Pre‑Formulation

The predicted catemeric hydrogen‑bonding network of 3‑trifluoromethyl indazoles suggests unique solid‑state behavior that differs from 3‑methyl or unsubstituted indazoles [4]. Early procurement of high‑purity 6‑Bromo‑3‑(trifluoromethyl)‑1H‑indazole enables comprehensive polymorph screening, crystallinity assessment, and solubility determination, de‑risking later‑stage formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-(trifluoromethyl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.